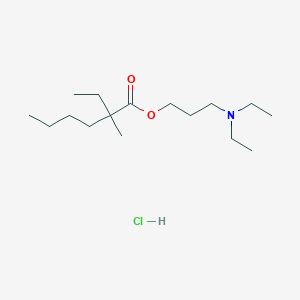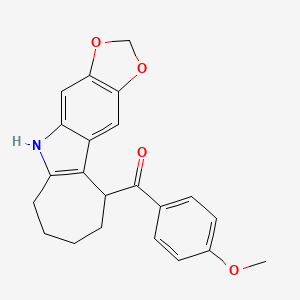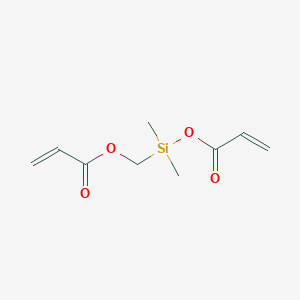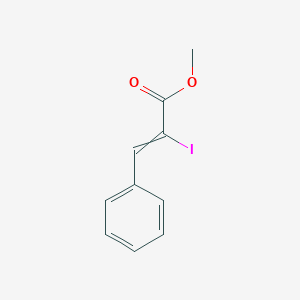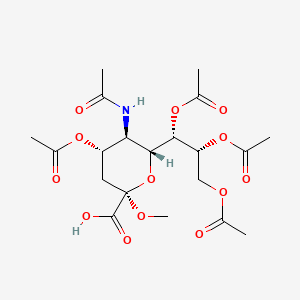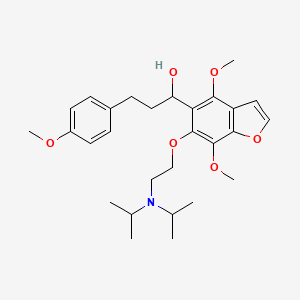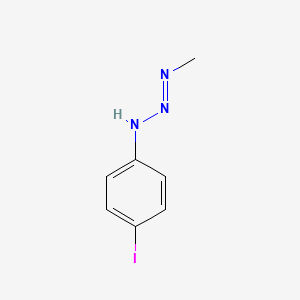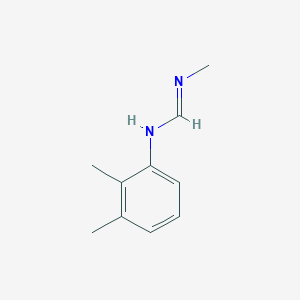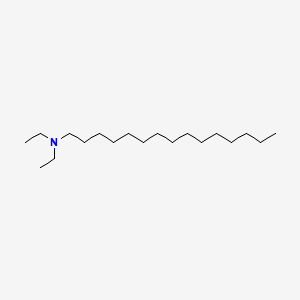![molecular formula C17H17ClN2O B14664204 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol CAS No. 38053-02-0](/img/structure/B14664204.png)
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenanthridines. These compounds are characterized by a phenanthridine skeleton, which is a tricyclic aromatic structure. The presence of a chlorinated phenanthridine moiety and an amino alcohol group in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol typically involves the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors. For example, the Pictet-Spengler reaction is commonly used to form the phenanthridine skeleton.
Chlorination: The phenanthridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated phenanthridine is reacted with an appropriate amine to introduce the amino group.
Alcohol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound with a similar tricyclic aromatic structure.
Chlorophenanthridine: A chlorinated derivative of phenanthridine.
Amino Alcohols: Compounds containing both amino and alcohol functional groups.
Uniqueness
2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol is unique due to the combination of its chlorinated phenanthridine core and amino alcohol functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
38053-02-0 |
|---|---|
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-[(2-chlorophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17ClN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20) |
Clé InChI |
SFWJGPYRSHHELS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1=NC2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



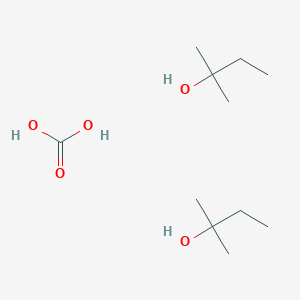
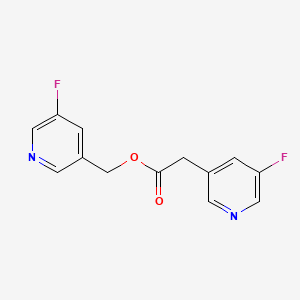
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
